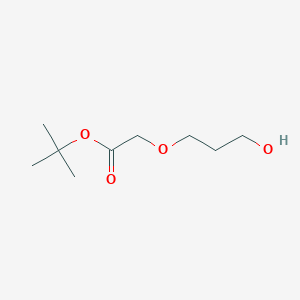
(2E)-3-(3-chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(3-chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid, commonly referred to as ‘2E-CEPP’, is a compound belonging to the group of carboxylic acids. It is a white crystalline solid with a melting point of approximately 180°C. 2E-CEPP has been widely studied due to its potential applications in a variety of fields, such as scientific research, drug development and industrial production.
Mecanismo De Acción
2E-CEPP is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are involved in the regulation of inflammation and other physiological processes. By inhibiting the activity of COX-2, 2E-CEPP may be able to reduce inflammation and other physiological processes.
Biochemical and Physiological Effects
2E-CEPP has been shown to have a variety of biochemical and physiological effects. In animal studies, 2E-CEPP has been shown to reduce inflammation, reduce pain and improve wound healing. Additionally, 2E-CEPP has been shown to reduce the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2E-CEPP has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of reactions. Additionally, 2E-CEPP has been shown to have a variety of biochemical and physiological effects, making it suitable for use in a variety of experiments. However, 2E-CEPP is a relatively new compound and there is still much to be learned about its effects and potential applications.
Direcciones Futuras
There are a number of potential future directions for research into 2E-CEPP. One potential area of research is to further investigate the biochemical and physiological effects of 2E-CEPP, such as its potential to reduce inflammation and improve wound healing. Additionally, further research could be conducted into the potential applications of 2E-CEPP in drug development, industrial production and other areas. Finally, further research could be conducted into the synthesis of 2E-CEPP and the potential to develop more efficient and cost-effective methods of synthesis.
Métodos De Síntesis
2E-CEPP can be synthesized through a variety of methods, including reaction of 3-chloro-5-ethoxy-4-propoxyphenylpropionic acid (CEPP) with a base such as sodium hydroxide or potassium hydroxide. Additionally, the compound can be synthesized via the reaction of 3-chloro-5-ethoxy-4-propoxyphenylpropionic acid chloride (CEPP-Cl) with an amine such as triethylamine.
Aplicaciones Científicas De Investigación
2E-CEPP has been extensively studied in scientific research due to its potential applications in a variety of fields. It has been used as a substrate for the synthesis of various compounds, such as those used in drug development. Additionally, 2E-CEPP has been used in the synthesis of polymers, which can be used for a variety of applications, such as in the production of medical devices.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(3-chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-chloro-5-ethoxy-4-propoxyphenol", "ethyl bromide", "sodium hydride", "acetic anhydride", "sodium acetate", "acetic acid", "sodium hydroxide", "2-bromo-3-hexyne", "copper(I) iodide", "N,N-dimethylformamide", "sodium carbonate", "2-propynoic acid" ], "Reaction": [ "Step 1: Ethylation of 3-chloro-5-ethoxy-4-propoxyphenol with ethyl bromide and sodium hydride in N,N-dimethylformamide to yield 3-chloro-5-ethoxy-4-propoxyphenyl ethyl ether.", "Step 2: Acetylation of 3-chloro-5-ethoxy-4-propoxyphenyl ethyl ether with acetic anhydride and sodium acetate in acetic acid to yield 3-chloro-5-ethoxy-4-propoxyphenyl 2-acetoxyethyl ether.", "Step 3: Hydrolysis of 3-chloro-5-ethoxy-4-propoxyphenyl 2-acetoxyethyl ether with sodium hydroxide in water to yield 3-chloro-5-ethoxy-4-propoxyphenol.", "Step 4: Bromination of 3-chloro-5-ethoxy-4-propoxyphenol with 2-bromo-3-hexyne and copper(I) iodide in N,N-dimethylformamide to yield 3-chloro-5-ethoxy-4-propoxy-2-bromophenol.", "Step 5: Esterification of 3-chloro-5-ethoxy-4-propoxy-2-bromophenol with 2-propynoic acid and sodium carbonate in N,N-dimethylformamide to yield (2E)-3-(3-chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid." ] } | |
Número CAS |
757221-40-2 |
Nombre del producto |
(2E)-3-(3-chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid |
Fórmula molecular |
C14H17ClO4 |
Peso molecular |
284.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



